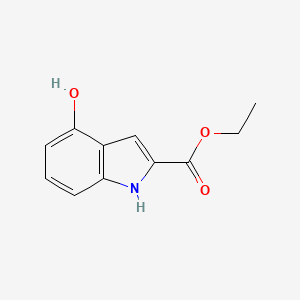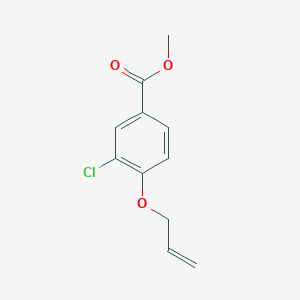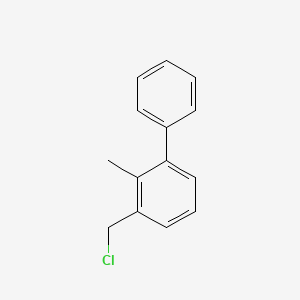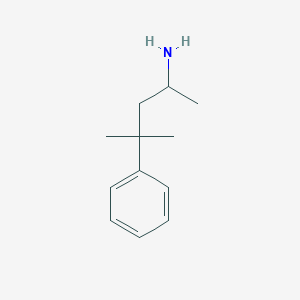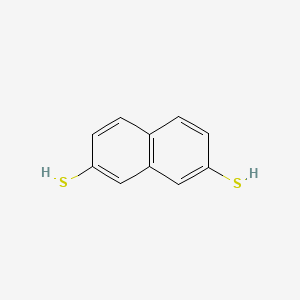
Naphtalène-2,7-dithiol
Vue d'ensemble
Description
Naphthalene-2,7-dithiol is a useful research compound. Its molecular formula is C10H8S2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene-2,7-dithiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-2,7-dithiol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cellules Solaires Organiques
Le dithiol de naphtalène (NDT) a été proposé et évalué en pratique comme un additif stabilisant prometteur dans les cellules solaires organiques . Il imite l'action du système naturel de glutathion qui élimine les radicaux et les espèces réactives de l'oxygène chez les animaux . L'utilisation du NDT n'a pas entraîné de baisse significative des caractéristiques des cellules solaires assemblées, tandis que la stabilité opérationnelle a été améliorée . Ces résultats suggèrent que l'utilisation du NDT comme additif stabilisant pourrait faciliter le développement de la technologie photovoltaïque organique (OPV) avec les durées de vie opérationnelles des dispositifs requises .
Résines Époxy
Le naphtalène-2,7-dithiol a été utilisé dans la synthèse de trois composés époxy différents . Tous les époxydes ont été préparés par réaction du this compound avec l'épichlorhydrine, mais dans des conditions différentes et avec d'autres catalyseurs . Les structures des composés obtenus avant et après les réactions de réticulation ont été confirmées par spectroscopie infrarouge à transformée de Fourier en réflexion totale atténuée (ATR/FT-IR) . Ces composés trouvent un large éventail d'applications dans les revêtements de protection, les matériaux d'emballage électronique, les adhésifs et les composites haute performance, etc., en raison de leur bonne résistance mécanique, de leur forte adhérence, de leur haute résistance à l'humidité et aux solvants, de leur excellente résistance chimique, de leurs bonnes stabilités thermique et dimensionnelle, de leurs propriétés électriques supérieures et de leur grande diversité de formulations .
Cycloaddition Déaromatisante [4 + 2]
Le this compound peut être utilisé dans la cycloaddition déaromatisante intermoléculaire [4 + 2] des naphtalènes . Ce procédé tolère un large éventail de groupes fonctionnels, des naphtalènes-2-acyl et des styrènes structurellement divers peuvent être facilement convertis en une gamme diversifiée d'échafaudages de bicyclo[2.2.2]octa-2,5-diène avec des rendements élevés et des sélectivités endo modérées .
Mécanisme D'action
Biochemical Pathways
NDT is known to be involved in various biochemical pathways. For instance, it has been reported as a substrate for bacterial ABBA prenyltransferases NphB and SCO7190 .
Result of Action
It has been suggested that ndt may have a stabilizing effect in organic solar cells, potentially reducing trap-assisted recombination and improving operational stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NDT. For instance, in the context of organic solar cells, real sunlight illumination in outdoor conditions was found to affect the performance of devices containing NDT . .
Propriétés
IUPAC Name |
naphthalene-2,7-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUVVGTZMFIDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538780 | |
| Record name | Naphthalene-2,7-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71977-56-5 | |
| Record name | Naphthalene-2,7-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


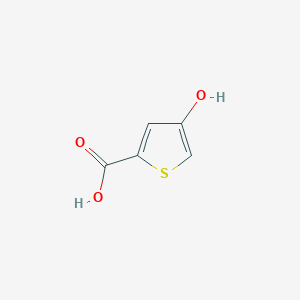
![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)
